3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

Description

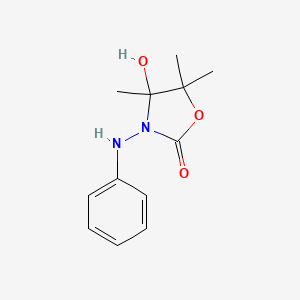

3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a heterocyclic compound with a unique structure that includes an oxazolidinone ringIts molecular formula is C12H16N2O3, and it has a molecular weight of 236.27 g/mol .

Properties

IUPAC Name |

3-anilino-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-11(2)12(3,16)14(10(15)17-11)13-9-7-5-4-6-8-9/h4-8,13,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHRPQLQKXFIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=O)O1)NC2=CC=CC=C2)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398728 | |

| Record name | 2-Oxazolidinone, 4-hydroxy-4,5,5-trimethyl-3-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312535-41-4 | |

| Record name | 2-Oxazolidinone, 4-hydroxy-4,5,5-trimethyl-3-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE typically involves the reaction of aniline with a suitable oxazolidinone precursor. One common method involves the reaction of 4,5,5-trimethyl-1,3-oxazolidin-2-one with aniline in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in a suitable solvent like tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The oxazolidinone ring can be reduced under specific conditions.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as manganese dioxide (MnO2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a reduced oxazolidinone.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

3,3’- (1,2-Ethanediyl)bis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one): Similar structure but with an ethanediyl linker.

3,3’- (1,8-Octanediyl)bis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one): Similar structure but with an octanediyl linker.

Uniqueness

3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to the presence of the aniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-anilino-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one?

- Methodological Answer : The compound can be synthesized via oxidation of precursor molecules, such as 4-hydroxy-4,5,5-trimethyl-1,2-dithiolan-3-one, using dimethyldioxirane in acetone under ice-cooled conditions. Reaction progress is monitored by TLC, and purification involves silica gel column chromatography with gradient elution (e.g., ethyl acetate/dichloromethane/hexane mixtures) . Multi-step protocols may include protecting group strategies to stabilize reactive intermediates.

Q. How is X-ray crystallography employed for structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is critical. Crystals are grown via slow evaporation or vapor diffusion. Data collection uses CCD diffractometers (e.g., Bruker SMART APEX), and structures are solved using SHELXT/SHELXL for refinement . Hydrogen bonding networks (e.g., O–H···O) and torsional angles are analyzed to confirm stereochemistry. Crystallographic data (e.g., triclinic P1 space group, unit cell parameters) are deposited in databases like CCDC .

Q. Which spectroscopic techniques are essential for characterization?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl) via absorption bands (e.g., ~1700 cm⁻¹ for oxazolone C=O) .

- Mass Spectrometry : Determines molecular weight (e.g., exact mass via ESI-MS) and fragmentation patterns .

- NMR : ¹H/¹³C NMR resolves substituent effects (e.g., anilino protons at δ 6.5–7.5 ppm, methyl groups as singlets) . Cross-validation with X-ray data ensures accuracy.

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be resolved?

- Methodological Answer : Diastereomers (e.g., sulfoxide derivatives) form during oxidation. Chiral HPLC (e.g., CHIRALPAK OD column with hexane/i-PrOH eluent) quantifies enantiomeric excess (ee) . Crystallographic refinement (SHELXL) distinguishes axial/equatorial substituents in dioxane rings . Dynamic NMR or NOESY experiments may resolve conformational isomerism.

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies between NMR-derived rotamers and X-ray structures arise from solution vs. solid-state dynamics. Use variable-temperature NMR to probe conformational exchange. For crystallographic outliers (e.g., bond lengths), validate via DFT calculations (B3LYP/6-31G*) and Hirshfeld surface analysis .

Q. How are reaction mechanisms (e.g., oxidation, cyclization) studied computationally?

- Methodological Answer :

- DFT Modeling : Simulates transition states (e.g., dimethyldioxirane-mediated oxidation) using Gaussian or ORCA .

- Molecular Dynamics : Predicts solvent effects (e.g., acetone polarity) on reaction pathways.

- SHELX Constraints : Refine anisotropic displacement parameters to validate mechanistic intermediates .

Q. What methodologies optimize yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Evaluate copper catalysts (e.g., for amination steps) to enhance regioselectivity .

- Protecting Groups : Use tert-butyl or acetyl groups to stabilize hydroxyl intermediates during cyclization .

- Purification : Combine flash chromatography (silica gel) with recrystallization (e.g., chloroform/hexane) for >95% purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.